Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Overview
Description
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with electrophilic reagents to form addition products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phenylselenyl bromide and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions can vary depending on the reagents and conditions used. For instance, reaction with MCPBA can yield epoxide products .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of complex organic molecules and as a building block for the development of pharmaceuticals . Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with various molecular targets and pathways. The specific details of these interactions can depend on the context in which the compound is used. For example, in catalytic reactions, it may act as a ligand that facilitates the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate include other bicyclic structures such as 2-azabicyclo[3.2.1]octane . These compounds share structural similarities but can differ in their reactivity and applications.
Uniqueness: What sets this compound apart is its specific bicyclic structure, which provides unique stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in the study of reaction mechanisms .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCCAYXVXMOOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527673 | |
Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-07-5 | |
Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88260-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70527673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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